3-chloro-N-(octan-2-yl)benzamide
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Overview
Description
3-chloro-N-(octan-2-yl)benzamide: is a chemical compound with the following structure:
Structure: Cl−C6H4−CONH−C8H17
It consists of a benzene ring substituted with a chlorine atom and an octan-2-yl group attached to the amide nitrogen. This compound belongs to the class of benzamides and exhibits interesting properties due to its structural features.
Preparation Methods
Synthetic Routes:
Nucleophilic Substitution (SN2): The benzylic position can undergo nucleophilic substitution reactions. For example, treatment of benzyl chloride with sodium hydroxide yields the corresponding benzyl alcohol.
Free Radical Bromination: N-bromosuccinimide (NBS) can selectively brominate the benzylic position, forming the desired compound.
Industrial Production:
Industrial-scale synthesis typically involves the use of NBS or other halogenating agents under controlled conditions.
Chemical Reactions Analysis
Oxidation: The benzylic carbon can be oxidized to form the corresponding benzoic acid.
Reduction: Reduction of the carbonyl group leads to the benzylamine derivative.
Substitution: The benzamide can undergo nucleophilic substitution reactions.
Scientific Research Applications
Medicine: Benzamides exhibit potential as antipsychotic agents due to their interaction with dopamine receptors.
Chemical Biology: Researchers study benzamides for their role in modulating cellular processes.
Industry: Benzamides find applications in organic synthesis and drug development.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. its benzamide moiety may interact with receptors or enzymes, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other benzamides, such as N-benzylacetamide and N-benzylbenzamide, share structural similarities.
Uniqueness: The octan-2-yl substituent distinguishes 3-chloro-N-(octan-2-yl)benzamide from related compounds.
Properties
Molecular Formula |
C15H22ClNO |
---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
3-chloro-N-octan-2-ylbenzamide |
InChI |
InChI=1S/C15H22ClNO/c1-3-4-5-6-8-12(2)17-15(18)13-9-7-10-14(16)11-13/h7,9-12H,3-6,8H2,1-2H3,(H,17,18) |
InChI Key |
YHDGCZVACKCTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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